molecular formula C15H20N2O4S B7342883 (2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide

(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide

Katalognummer B7342883
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: IOQAXKFTGVZQSC-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide, also known as EMDB-1, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has gained attention due to its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer, inflammation, and neurodegenerative disorders.

Wirkmechanismus

(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide inhibits the activity of HDACs and PDE5 by binding to their catalytic domains. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in the activation of genes that are involved in cell differentiation, apoptosis, and immune response. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), which is involved in the relaxation of smooth muscle cells. Inhibition of PDE5 by this compound leads to the accumulation of cGMP, resulting in the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Inhibition of PDE5 by this compound leads to the relaxation of smooth muscle cells and vasodilation, resulting in the treatment of erectile dysfunction and pulmonary arterial hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have high selectivity and potency for its target enzymes. This compound has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. This compound also has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the research of (2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide. One direction is to investigate its potential as a treatment for cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness in vivo. Further studies are also needed to investigate its potential side effects and toxicity. In addition, the development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic agents.

Synthesemethoden

The synthesis of (2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide involves the reaction of 2-ethyl-5-methylsulfonylbenzoic acid with pyrrolidine-2-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle contraction. PDE5 inhibitors have been used as a treatment for erectile dysfunction and pulmonary arterial hypertension.

Eigenschaften

IUPAC Name

(2S)-1-(2-ethyl-5-methylsulfonylbenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-3-10-6-7-11(22(2,20)21)9-12(10)15(19)17-8-4-5-13(17)14(16)18/h6-7,9,13H,3-5,8H2,1-2H3,(H2,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQAXKFTGVZQSC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCC[C@H]2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.